
4-Aminophenyl phosphate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl phosphate disodium is a chemical compound with the molecular formula C6H6NO4PNa2. It is commonly used as a substrate in biochemical assays, particularly for measuring alkaline phosphatase activity. This compound is known for its solubility in water and its role in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminophenyl phosphate disodium can be synthesized through the reaction of 4-aminophenol with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the disodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chemical reactions but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenyl phosphate disodium primarily undergoes hydrolysis reactions, especially in the presence of alkaline phosphatase enzymes. This hydrolysis reaction results in the formation of 4-aminophenol and phosphate ions.
Common Reagents and Conditions: The hydrolysis reaction is typically carried out using alkaline phosphatase enzymes under physiological conditions (pH 8-10) and at a temperature of around 37°C.
Major Products Formed: The major products of the hydrolysis reaction are 4-aminophenol and phosphate ions, which can be quantified to measure enzyme activity.
Applications De Recherche Scientifique
4-Aminophenyl phosphate disodium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate in enzymatic assays to measure alkaline phosphatase activity, which is important in diagnosing various medical conditions and in research involving cell biology and molecular biology.
Mécanisme D'action
The compound exerts its effects through the hydrolysis reaction catalyzed by alkaline phosphatase enzymes. The enzyme cleaves the phosphate group from 4-aminophenyl phosphate disodium, resulting in the formation of 4-aminophenol and phosphate ions. This reaction is crucial for quantifying enzyme activity and studying enzyme kinetics.
Molecular Targets and Pathways Involved: The primary molecular target is alkaline phosphatase, an enzyme that plays a significant role in various biological processes, including dephosphorylation reactions in cells.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl phosphate disodium
4-Methylumbelliferyl phosphate disodium
4-Aminophenyl phosphate monosodium salt hydrate
Propriétés
Formule moléculaire |
C6H6NNa2O4P |
|---|---|
Poids moléculaire |
233.07 g/mol |
Nom IUPAC |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



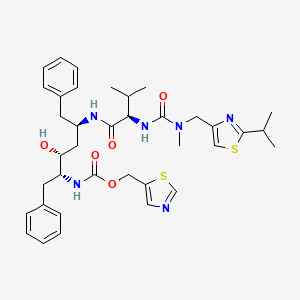
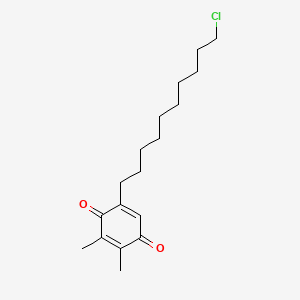

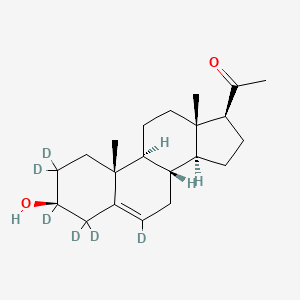

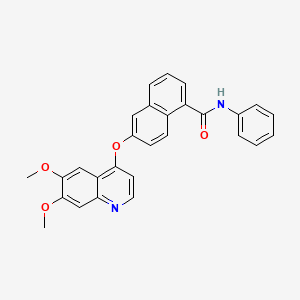

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
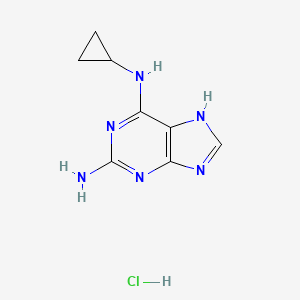

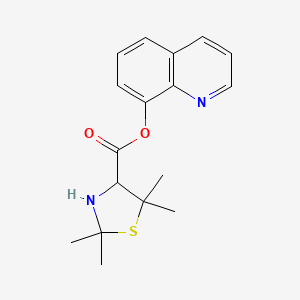
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
